{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. This compound exhibits potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features. The presence of the bromophenyl group may enhance its biological activity by influencing interactions with biological targets.
The compound can be classified under organic compounds with functional groups including amines and oxadiazoles. Its structure suggests it could be used as a building block in drug synthesis or as a lead compound for further modifications aimed at improving efficacy or reducing toxicity. The hydrochloride form indicates that the compound is often used in its salt form for stability and solubility in aqueous solutions.
The synthesis of {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride typically involves several steps:
Each step requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are typically employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula for {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride can be represented as CHBrNO. The compound features:
The molecular weight is approximately 284.14 g/mol. The presence of bromine in the structure not only affects the physical properties but also enhances lipophilicity, which is crucial for drug design.
The compound can undergo various chemical reactions typical for amines and oxadiazoles:
Understanding these reactions is essential for predicting how {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride might behave in biological systems or during synthetic transformations.
The mechanism of action for compounds like {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride often involves interaction with specific biological targets such as enzymes or receptors.
Research into similar compounds suggests that modifications in substituents can significantly alter potency and selectivity towards specific targets.
{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride has potential applications in various fields:
The 1,2,4-oxadiazole ring serves as a rigid, planar bioisostere for ester and amide bonds, replicating their spatial geometry and hydrogen-bonding patterns while offering superior hydrolytic resistance. This stability arises from the ring's resonance stabilization and lower electrophilicity at the carbon atoms compared to carbonyl groups in esters/amides. The heterocycle withstands acidic, basic, and enzymatic degradation far better than its carboxylic counterparts, a critical advantage for oral bioavailability and metabolic half-life [2] [3] [4].
Table 1: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Amide/Ester
Property | Amide/Ester | 1,2,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|
Hydrolytic Stability | Low | High | Improved metabolic stability & bioavailability |
Dipole Moment | ~3.7 D (amide) | ~3.5 D | Mimics polarity for target binding |
H-Bond Acceptor Sites | 1-2 | 2 (N atoms) | Enhanced target interactions |
Geometry | Planar | Planar | Maintains spatial orientation of pharmacophores |
Aromaticity | None | Low (diene-like) | Influences electron distribution & reactivity [4] |
The low aromaticity of 1,2,4-oxadiazoles (behaving more like conjugated dienes) distinguishes them from the more aromatic 1,3,4-oxadiazole isomers. This was experimentally confirmed via UV spectroscopy, where 3,5-diphenyl-1,2,4-oxadiazole exhibited λmax ≈ 245 nm, contrasting with the significant bathochromic shift (λmax ≈ 276 nm) in 2,5-diphenyl-1,3,4-oxadiazole [4]. This electronic profile influences charge distribution, affecting interactions with targets like MAO B, where the 1,2,4-oxadiazole's dipole aligns optimally within the hydrophobic active site [1]. The ethylamine linker in the target compound further enhances versatility, enabling salt formation (e.g., hydrochloride) for solubility or serving as a synthetic handle for conjugation.
The medicinal chemistry of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's synthesis, but therapeutic applications emerged only in the mid-20th century [3] [4]. Oxolamine (1950s), a cough suppressant, marked the first clinical use of this scaffold. Subsequent decades saw strategic expansions:
Table 2: Milestones in 1,2,4-Oxadiazole Drug Development
Era | Compound | Therapeutic Application | Design Innovation |
---|---|---|---|
1950s | Oxolamine | Cough suppressant | First-in-class 1,2,4-oxadiazole drug |
1960s | Prenoxdiazine | Antitussive | Optimized safety profile |
1970s | Butalamine | Vasodilator (anti-anginal) | Introduction of aliphatic amine functionality |
1980s | Proxazole | Gastrointestinal spasmolytic | Incorporation of alkylamino side chains |
1990s | Fasiplon | Anxiolytic (non-benzodiazepine) | CNS target engagement |
2000s | Pleconaril | Antiviral (picornavirus) | Halogenated aryl substituent (3-CF₃-phenyl) |
2010s | Ataluren | Duchenne muscular dystrophy | Read-through of nonsense mutations |
2011 | Phidianidine A/B | Cytotoxic natural products | Discovery of natural 1,2,4-oxadiazoles [3] |
2020s | MAO B Inhibitors | Neuroprotection (Alzheimer's, PD) | Hybrid pharmacophores (e.g., indazole-oxadiazole) [1] |
The evolution highlights key trends:
Recent neuroprotective agents exemplify this progression: Hybrid indazole-oxadiazole MAO B inhibitors exploit the heterocycle's bioisosteric properties to replace metabolically labile amides, achieving nanomolar potency (IC50 < 100 nM) and >100-fold selectivity over MAO A [1]. The target compound, with its 4-bromophenyl and ethylamine hydrochloride motifs, embodies this modern design philosophy, integrating historical insights with contemporary target focus.
The 4-bromophenyl group is a critical determinant of bioactivity in 1,2,4-oxadiazole derivatives. Positioned at the C3 of the heterocycle, it enhances target affinity, selectivity, and pharmacokinetic properties through multiple mechanisms:
Table 3: Impact of 4-Bromophenyl vs. Other Substituents in 1,2,4-Oxadiazoles
Parameter | 4-Bromophenyl Effect | Comparison to Other Substituents |
---|---|---|
Electron Withdrawal | Moderate (-I effect) | Less than NO₂/CF₃; greater than CH₃/OCH₃ |
Hydrophobicity | High (π-system + halogen) | Higher log P vs. phenyl; lower than biphenyl |
Steric Bulk | Moderate (Ar ≈ 1.0) | Larger than F/Cl; smaller than naphthyl |
Target Interactions | Halogen bonding with carbonyl/amine residues | Bromine > Chlorine > Fluorine in bonding strength [1] |
Metabolic Stability | Deactivates ring oxidation (cytochrome P450 inhibition) | More stable than phenyl/4-methylphenyl [3] |
Specific evidence from MAO B inhibitors demonstrates:
In the target compound {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride, the bromophenyl group synergizes with the protonated ethylamine side chain:
This configuration mirrors optimized MAO B inhibitors where similar fragments confer sub-100 nM potency, >50-fold selectivity over MAO A, and neuroprotective effects in oxidative stress models (e.g., H₂O₂-insulted SH-SY5Y cells) [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: